![molecular formula C6H11F2NO B2465112 2-(Difluoromethoxymethyl)pyrrolidine CAS No. 1595898-31-9](/img/structure/B2465112.png)
2-(Difluoromethoxymethyl)pyrrolidine
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Overview
Description
2-(Difluoromethoxymethyl)pyrrolidine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFMP is a pyrrolidine derivative that contains two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Organocatalysis in Asymmetric Reactions
2-(Difluoromethoxymethyl)pyrrolidine derivatives have been explored for their role in organocatalysis. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was found to be an effective organocatalyst in asymmetric intramolecular aldol reactions. This reaction afforded bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
Synthesis of Heterocyclic Organic Compounds
Pyrrolidines, a class including 2-(Difluoromethoxymethyl)pyrrolidine, are significant in the synthesis of heterocyclic organic compounds. They exhibit biological effects and are used in various applications such as medicine, dyes, and agrochemical substances. The study of their chemistry is crucial for modern science. A particular study focused on the synthesis of pyrrolidines through cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Application in Organic Synthesis and Catalysis
Pyrrolidines, including 2-(Difluoromethoxymethyl)pyrrolidine, are extensively used in organic synthesis, metal catalysis, and organocatalysis. Their potential as ligands for first-row transition-metal catalysts led to the development of a method to access complex poly-heterocyclic pyrrolidines from available materials. This discovery involved an organoaluminum promoter engaging unactivated and electron-rich olefins in intermolecular [3+2] cycloadditions (Otero-Fraga et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often interact with various biological targets . The specific targets for this compound may need further investigation.
Mode of Action
The exact mode of action of 2-(Difluoromethoxymethyl)pyrrolidine is currently unknown. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
These compounds can influence multiple pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Related pyrrolidine derivatives have been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSPIRCCNCEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxymethyl)pyrrolidine |
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